molecular formula C15H13F2NO4S B1387881 ((2,6-Difluorophenyl)sulfonyl)phenylalanine CAS No. 1242099-15-5

((2,6-Difluorophenyl)sulfonyl)phenylalanine

Cat. No. B1387881
CAS RN: 1242099-15-5
M. Wt: 341.3 g/mol
InChI Key: OPDWDUOCQIUQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((2,6-Difluorophenyl)sulfonyl)phenylalanine is a chemical compound with the molecular formula C15H13F2NO4S . It is available from various suppliers .


Molecular Structure Analysis

The molecular structure of ((2,6-Difluorophenyl)sulfonyl)phenylalanine consists of a phenylalanine core with a 2,6-difluorophenylsulfonyl group attached . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of ((2,6-Difluorophenyl)sulfonyl)phenylalanine can be found in various chemical databases .

Scientific Research Applications

Antimicrobial Peptides

((2,6-Difluorophenyl)sulfonyl)phenylalanine: has been utilized in the development of antimicrobial peptides. These peptides, such as LS-BF1, display broad-spectrum antibacterial activity, including against ESKAPE pathogens, by disrupting cell membranes. They show promise for in vivo efficacy in eliminating bacteria in mouse infection models .

Cardiovascular Disease Research

This compound is used in the study of Endothelin Receptors related to cardiovascular diseases. For instance, TAK 044, an antagonist of Endothelin Receptor, inhibits ET-induced deterioration in various animal models and can be used to study ET-related diseases like acute myocardial infarction and acute renal failure .

Cancer Therapeutics

In cancer research, ((2,6-Difluorophenyl)sulfonyl)phenylalanine derivatives are explored for their potential as Bcl-2 family protein inhibitors. Compounds like 155H1 are stapled peptides that bind to hMcl1, a protein implicated in cancer cell survival, with high affinity .

Protease Activated Receptor (PAR) Agonists

The compound is also involved in the synthesis of biological active peptides that act as selective agonists for Protease Activated Receptor 1 (PAR-1). These agonists have a high level of specificity and can be used to study PAR-1 activation in vivo, which is significant in the context of thrombin-induced hepatocellular carcinoma .

Organic Luminophores

Research into organic luminophores that exhibit thermally activated delayed fluorescence (TADF) is crucial for applications like time-gated bio-sensing and temperature sensing((2,6-Difluorophenyl)sulfonyl)phenylalanine plays a role in the synthesis and study of these novel organic luminophores .

Peptide Labeling

The compound is used in peptide labeling to study peptide interactions and functions. For example, Endothelin 1 (swine, human), labeled with Alexa Fluor 488, is a synthetic peptide used to study potent endogenous vasoconstrictors through ET A and ET B receptors .

properties

IUPAC Name

2-[(2,6-difluorophenyl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO4S/c16-11-7-4-8-12(17)14(11)23(21,22)18-13(15(19)20)9-10-5-2-1-3-6-10/h1-8,13,18H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDWDUOCQIUQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2,6-Difluorophenyl)sulfonyl)phenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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